Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Lipophilicity Drug-like properties Membrane permeability

This halogenated, N1-cyclohexyl-substituted benzimidazole scaffold is not interchangeable with des-bromo or des-cyclohexyl analogs due to orthogonal lipophilicity (XLogP3-AA ~4.58), synthetic versatility (Suzuki-Miyaura/Buchwald-Hartwig via 5-Br), and steric occupancy profiles. The 6,7-difluoro pattern enhances metabolic stability, while the 5-bromo handle enables modular diversification for kinase inhibitor libraries, biorthogonal probe conjugation, and focused SAR exploration. Procure with confidence: 98% purity ensures reproducible dose-response and cross-coupling yields unconfounded by halogenated impurities.

Molecular Formula C13H13BrF2N2
Molecular Weight 315.162
CAS No. 1365271-96-0
Cat. No. B594220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole
CAS1365271-96-0
Synonyms5-BroMo-1-cyclohexyl-6,7-difluorobenziMidazole
Molecular FormulaC13H13BrF2N2
Molecular Weight315.162
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br
InChIInChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2
InChIKeyDDOLRBWANURFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365271-96-0): Structural Overview and Core Physicochemical Properties


5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365271-96-0; molecular formula C13H13BrF2N2; MW 315.16) is a halogenated, N1-cyclohexyl-substituted benzimidazole derivative . The benzimidazole core is a privileged pharmacophore in medicinal chemistry, associated with a wide range of biological activities including anticancer, antiviral, and kinase inhibitory effects [1][2]. This compound features three key structural modifications relative to the parent scaffold: (i) a bromine atom at the 5-position, (ii) two fluorine atoms at the 6- and 7-positions on the fused benzene ring, and (iii) a bulky cyclohexyl group at the N1 position . The compound is commercially available for research purposes from multiple reputable suppliers, with specified purities typically ranging from 95% to 98% .

Why In-Class Substitution of 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole Fails: Differentiated Physicochemical and Synthetic Utility


In-class benzimidazole analogs cannot be freely interchanged for this compound in research or development workflows due to its unique combination of substituents, which simultaneously modulates three critical molecular properties: lipophilicity (LogP), synthetic versatility (via the reactive 5-bromo handle), and steric occupancy (via the N1-cyclohexyl group) [1]. For example, the non-brominated analog 1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365272-58-7) shares the cyclohexyl and difluoro features but lacks the bromine atom, rendering it unsuitable for downstream cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . Conversely, the des-cyclohexyl analog 5-bromo-6,7-difluoro-1H-benzimidazole (CAS 1375068-79-3) retains the bromo and difluoro motifs but exhibits a significantly lower calculated LogP (XLogP3-AA ~2.3 vs. ~4.58), which directly impacts solubility, membrane permeability, and chromatographic retention behavior . These orthogonal property differences mean that substituting one analog for another will fundamentally alter experimental outcomes, making this compound a non-fungible building block for specific synthetic and screening applications [1].

Quantitative Differential Evidence for 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365271-96-0) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole vs. Non-Brominated and Non-Cyclohexyl Analogs

The calculated partition coefficient (LogP) for 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole is 4.58 (XLogP3-AA), substantially higher than that of the des-cyclohexyl analog 5-bromo-6,7-difluoro-1H-benzimidazole (estimated ~2.3) and the des-bromo analog 1-cyclohexyl-6,7-difluorobenzimidazole (XLogP3-AA 3.4) .

Lipophilicity Drug-like properties Membrane permeability QSAR

Synthetic Versatility: Presence of a Reactive 5-Bromo Handle for Downstream Derivatization vs. Non-Halogenated Analogs

The presence of a bromine atom at the 5-position of the benzimidazole core in this compound (CAS 1365271-96-0) provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Stille) that is entirely absent in the non-brominated analog 1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365272-58-7) [1][2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry Lead optimization

Commercial Purity Specification Benchmark: 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole vs. Closest Analogs

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365271-96-0) is offered by major suppliers at a standard purity of 98%, which is equivalent to or higher than the purity specifications of its closest commercially available analogs .

Purity Quality control Procurement Chemical sourcing

Pharmacokinetic Enhancement Potential: Fluorobenzimidazole Class-Level Evidence for Improved PK Properties vs. Non-Fluorinated Analogs

Fluorinated benzimidazole inhibitors have demonstrated improved pharmacokinetic properties in direct comparison to non-fluorinated benzimidazole analogs in HCV NS5A inhibitor development programs . This class-level finding supports the selection of 6,7-difluorinated benzimidazoles over non-fluorinated variants for drug discovery campaigns where metabolic stability and bioavailability are critical.

Pharmacokinetics Drug metabolism Fluorine substitution ADME

Patent Landscape Relevance: N1-Cyclohexyl Benzimidazoles as Privileged Scaffolds for Kinase and Oncology Targets

The N1-cyclohexyl benzimidazole scaffold, which is a core structural feature of 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole, is explicitly claimed in patent literature as a key motif for therapeutic applications, including mIDH1 inhibition for tumor treatment and PI3 kinase inhibition for cancer and inflammatory diseases [1][2].

Patent analysis Kinase inhibition Oncology mIDH1 PI3K

Optimal Application Scenarios for 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365271-96-0) Based on Quantified Differential Evidence


Diversification in Kinase-Focused Medicinal Chemistry Programs

In kinase inhibitor lead optimization campaigns, the 5-bromo substituent provides a reactive handle for modular diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [1]. The N1-cyclohexyl group is a privileged motif in patent-protected mIDH1 and PI3K inhibitors [2][3], while the 6,7-difluoro substitution may confer improved pharmacokinetic properties relative to non-fluorinated benzimidazole analogs . This specific combination of substituents enables the generation of focused compound libraries for SAR exploration that are not accessible using non-brominated or non-cyclohexyl analogs.

Cell-Based Assays Requiring Defined Membrane Permeability

The high calculated LogP of 4.58 indicates significant lipophilicity, which correlates with enhanced passive membrane permeability. This property makes the compound a candidate for cell-based phenotypic screening where intracellular target engagement is required. The 98% commercial purity specification ensures that assay results are not confounded by impurities, supporting reproducible dose-response determinations.

In Vivo Pharmacokinetic Profiling Studies

Fluorinated benzimidazoles have demonstrated improved pharmacokinetic properties in direct comparison to non-fluorinated analogs in antiviral drug discovery programs . The 6,7-difluoro substitution pattern present in this compound supports its selection for in vivo pharmacokinetic studies (e.g., metabolic stability, oral bioavailability) where fluorine-mediated metabolic shielding may confer an advantage over non-fluorinated benzimidazole building blocks.

Chemical Biology Probe Development Requiring Biorthogonal Handle Installation

The 5-bromo substituent serves as a synthetic entry point for installing biorthogonal handles (e.g., alkynes, azides) or affinity tags (e.g., biotin) via palladium-catalyzed cross-coupling [1]. This enables the conversion of the compound into chemical biology probes for target identification or cellular imaging studies, a capability not available with non-halogenated analogs such as 1-cyclohexyl-6,7-difluorobenzimidazole (CAS 1365272-58-7) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.